molecular formula C20H38O6 B1594848 Triethylene glycol diheptanoate CAS No. 7434-40-4

Triethylene glycol diheptanoate

Cat. No. B1594848
CAS RN: 7434-40-4
M. Wt: 374.5 g/mol
InChI Key: GCDUWJFWXVRGSM-UHFFFAOYSA-N
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Description

Triethylene glycol diheptanoate, also known by its chemical formula C20H38O6 , is a diester compound. It is derived from a mixture of triethylene glycol and heptanoic acid . This compound finds applications in various consumer products, including cosmetics, ballpoint pen inks, wood stains, and lacquers. Additionally, it serves as a co-monomer in polymerization reactions to form polyesters and polyurethanes .


Synthesis Analysis

Triethylene glycol diheptanoate can be synthesized through transesterification . For instance, the reaction of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) or poly(ethylene glycol)s (PEG) can be catalyzed by enzymes like Candida antarctica Lipase B (CALB) . Notably, this process can be carried out without the use of solvents (in bulk) .


Physical And Chemical Properties Analysis

Scientific Research Applications

1. Chromatography and Quantification

Triethylene glycol diheptanoate has been studied in the context of chromatography. Baudrand, Mouloungui, and Gaset (1995) explored its separation and quantification using high-performance liquid chromatography. They prepared tetraethylene glycol mono- and diheptanoate through direct esterification and used different mobile phases for effective separation and quantification of the reaction constituents (Baudrand, Mouloungui, & Gaset, 1995).

2. Industrial and Environmental Applications

The compound has been implicated in various industrial and environmental contexts. Teamkao and Thiravetyan (2015) investigated the phytoremediation of triethylene glycol by Echinodorus cordifolius L. Griseb. They found that the plant could degrade triethylene glycol to diethylene glycol and further into other compounds, demonstrating its potential for environmental cleanup (Teamkao & Thiravetyan, 2015).

3. Synthesis and Industrial Chemistry

Studies by Yuan-yuan (2009) and Jian (2011) focused on the synthesis of triethylene glycol diheptanoate as a plasticizer, examining the role of different catalysts and conditions in optimizing its production. This highlights its importance in the field of industrial chemistry and materials science (Yuan-yuan, 2009); (Jian, 2011).

4. Petrochemical Wastewater Treatment

Bavandpour, Mafigholami, and Khezri (2018) explored the operation of a Moving Bed Biofilm Reactor for treating petrochemical wastewater containing triethylene glycol. Their study underscores its relevance in wastewater treatment and the challenges posed by its presence in industrial effluents (Bavandpour, Mafigholami, & Khezri, 2018).

5. CO2 Solubility and Capture

Wise and Chapoy (2016) investigated the solubility of CO2 in triethylene glycol and its aqueous solutions, which is vital for applications in carbon capture and storage (CCS) and enhanced oil recovery (EOR). This research highlights its potential utility in CCS technology (Wise & Chapoy, 2016).

Safety And Hazards

Triethylene glycol diheptanoate is generally considered safe for cosmetic use .

properties

IUPAC Name

2-[2-(2-heptanoyloxyethoxy)ethoxy]ethyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O6/c1-3-5-7-9-11-19(21)25-17-15-23-13-14-24-16-18-26-20(22)12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDUWJFWXVRGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892425
Record name Triethylene glycol bis(heptanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylene glycol diheptanoate

CAS RN

7434-40-4
Record name Heptanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007434404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylene glycol bis(heptanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-1,2-diylbis(oxyethane-2,1-diyl) bisheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.256
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DM Matthews - Journal of the American Oil Chemists' Society, 1979 - Springer
… Several of the fat-based esters would include dipropylene glycol dicaprylate, dipropylene glycol dipelagonate, triethylene glycol diheptanoate, triethylene glycol dicaprylate/caprate. The …
Number of citations: 4 link.springer.com
G Wypych - Handbook of plasticizers, 2004 - books.google.com
11.1. 1 FREQUENTLY USED PLASTICIZERS Several types of plasticizers are used in ABS. These include: hydrocarbon processing oil, 1 phosphate esters (eg, triphenyl phosphate, 1 …
Number of citations: 81 books.google.com
MA Springfield, M Yi, R Chen, W Springfield
Number of citations: 0

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